molecular formula C9H9NO4S B2776630 Methyl 2-(2-nitrophenylthio)acetate CAS No. 50693-98-6

Methyl 2-(2-nitrophenylthio)acetate

Cat. No.: B2776630
CAS No.: 50693-98-6
M. Wt: 227.23
InChI Key: FGUFCSUJOOUIOE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 2-(2-nitrophenylthio)acetate typically involves the reaction of methyl bromoacetate with 2-nitrothiophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified by recrystallization or column chromatography.

Chemical Reactions Analysis

Methyl 2-(2-nitrophenylthio)acetate can undergo various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, acids, bases, and nucleophiles. Major products formed from these reactions include amino derivatives, carboxylic acids, and substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(2-nitrophenylthio)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing sulfur and nitro groups.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrophenylthio)acetate is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The pathways involved often include oxidative stress, apoptosis, and signal transduction .

Comparison with Similar Compounds

Methyl 2-(2-nitrophenylthio)acetate can be compared with other similar compounds, such as:

The presence of both the nitro and thio groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

IUPAC Name

methyl 2-(2-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S/c1-14-9(11)6-15-8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUFCSUJOOUIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879774
Record name 2-Nitrophenylthio-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50693-98-6
Record name Methyl 2-(2-nitrophenylthio)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050693986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Nitrophenylthio-acetic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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